molecular formula C10H17NO5 B2402205 methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate CAS No. 117706-96-4

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

Cat. No.: B2402205
CAS No.: 117706-96-4
M. Wt: 231.248
InChI Key: YRBARHABTATAFQ-SSDOTTSWSA-N
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Description

Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.248. The purity is usually 95%.
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Scientific Research Applications

Thioacetalization Reagent

Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate has been investigated as a thioacetalization reagent. It can convert aldehydes and ketones into dithioacetals, acting as a nonthiolic, odorless, and practical reagent in thioacetalization processes with high chemoselectivity and yields up to 91% (Sun Ran et al., 2005).

Chiral Intermediate Synthesis

This compound is a crucial chiral intermediate in the synthesis of sitagliptin, a medication for diabetes. Its synthesis involves a multi-step process starting from L-aspartic acid, including selective methylation, Boc-protection, acylation, reduction, and oxidization, achieving an overall yield of about 41% (Zhang Xingxian, 2012).

Biosynthesis in Bacteria and Fungi

In the biosynthesis of ethylene from methionine, this compound has been identified as a putative intermediate in various bacteria and fungi, including Aeromonas hydrophila and Corynebacterium species (Billington, Golding, & Primrose, 1979).

Synthesis in Pharmaceutical Applications

It is used in the synthesis of key intermediates for carbapenem, an antibiotic, through a convenient one-step process suitable for large-scale production (Chao, Hao, & Wang, 2009).

Antioxidant Properties

The compound has been investigated for its antioxidant properties in specific derivatives, particularly in 4-hydroxycoumarin derivatives. This research could have implications for the development of new antioxidant agents (Stanchev et al., 2009).

Synthesis of Diaminomethylidene Derivatives

It is involved in the synthesis of diaminomethylidene derivatives of tetronic acid, which could have various applications in chemical research (Prezent & Dorokhov, 2012).

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBARHABTATAFQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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